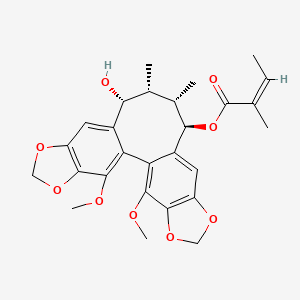
schisantherinL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SchisantherinL is a bioactive compound derived from the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound belongs to the lignan family and is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of schisantherinL involves several steps, starting from the extraction of the raw material from Schisandra chinensis. The primary method includes solvent extraction followed by chromatographic purification to isolate this compound. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and the process is carried out under controlled temperature and pressure to ensure the purity of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to enhance yield and purity. These methods are optimized to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
SchisantherinL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives with potential therapeutic applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the this compound molecule.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique pharmacological properties.
Scientific Research Applications
Chemistry: SchisantherinL is used as a model compound in the study of lignan biosynthesis and metabolism.
Biology: It has been shown to exhibit significant antioxidant and anti-inflammatory activities, making it a valuable compound in the study of cellular protection mechanisms.
Medicine: this compound is being investigated for its neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Industry: The compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties.
Mechanism of Action
The mechanism of action of schisantherinL involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammation pathways. This compound activates antioxidant enzymes and inhibits pro-inflammatory cytokines, thereby protecting cells from damage and reducing inflammation.
Comparison with Similar Compounds
SchisantherinL is often compared with other lignans such as schisandrin and gomisin. While all these compounds share similar structural features and pharmacological properties, this compound is unique in its potent neuroprotective effects. Other similar compounds include:
Schisandrin: Known for its hepatoprotective and anti-aging properties.
Gomisin: Exhibits strong anti-inflammatory and anticancer activities.
Properties
Molecular Formula |
C27H30O9 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
[(11R,12S,13R,14R)-14-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O9/c1-7-12(2)27(29)36-22-14(4)13(3)21(28)15-8-17-23(34-10-32-17)25(30-5)19(15)20-16(22)9-18-24(26(20)31-6)35-11-33-18/h7-9,13-14,21-22,28H,10-11H2,1-6H3/b12-7-/t13-,14+,21-,22-/m1/s1 |
InChI Key |
JTLHKPZZCOQRTA-NJVXVFQPSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)O)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















